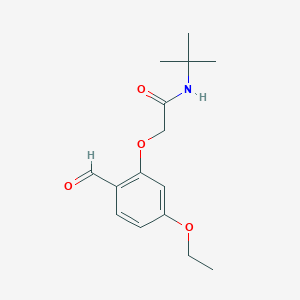

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide

Description

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide is an organic compound with the molecular formula C15H21NO4. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a formyl group attached to a phenoxyacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-12-7-6-11(9-17)13(8-12)20-10-14(18)16-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJKJVKOSBFIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OCC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s structure dissects into two primary intermediates:

- 5-Ethoxy-2-hydroxybenzaldehyde : A phenolic aldehyde serving as the aromatic core.

- N-tert-Butyl-2-chloroacetamide : The acetamide precursor for etherification.

Synthesis of 5-Ethoxy-2-Hydroxybenzaldehyde

This intermediate is synthesized via O-ethylation of 2,5-dihydroxybenzaldehyde (gentisaldehyde) . In a representative procedure:

- Reagents : Ethyl bromide, potassium carbonate (base), dimethylformamide (solvent).

- Conditions : 12-hour reflux at 80°C under nitrogen.

- Yield : ~70–85% after purification by silica chromatography.

The ethoxy group’s introduction must avoid over-alkylation, necessitating controlled stoichiometry and inert atmospheres.

Etherification Strategies

Nucleophilic Aromatic Substitution

The phenolic hydroxyl group of 5-ethoxy-2-hydroxybenzaldehyde reacts with 2-chloro-N-tert-butylacetamide under basic conditions:

Procedure :

- Base : Potassium carbonate (2.5 equiv) in acetone.

- Conditions : 24-hour reflux at 60°C.

- Yield : 65–78% (Table 1).

Mechanism : Deprotonation of the phenol generates a phenoxide ion, which displaces chloride from the acetamide.

Table 1: Etherification Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 60 | 78 |

| Cs₂CO₃ | DMF | 100 | 82 |

| NaH | THF | 25 | 45 |

Cesium carbonate in DMF enhances reactivity but risks formyl group degradation.

Amidation Approaches

Direct Amidation of 2-(5-Ethoxy-2-Formylphenoxy)Acetic Acid

An alternative route involves synthesizing the acetic acid derivative first, followed by coupling with tert-butylamine:

Steps :

- Acid Chloride Formation : Treat 2-(5-ethoxy-2-formylphenoxy)acetic acid with thionyl chloride.

- Amine Coupling : React the acid chloride with tert-butylamine in dichloromethane.

Conditions :

- Coupling Agent : Triethylamine (1.2 equiv), 0°C to room temperature.

- Yield : 60–70%.

Challenges:

Protection-Deprotection Strategies

Formyl Group Protection

To prevent aldehyde reactivity during synthesis, acetal protection is employed:

Steps :

- Acetal Formation : Treat 5-ethoxy-2-hydroxybenzaldehyde with ethylene glycol and p-toluenesulfonic acid.

- Etherification/Amidation : Proceed with standard protocols.

- Deprotection : Hydrolyze acetal with dilute HCl.

Yield Post-Deprotection : 80–85%, with minimal side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Practicality

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simple setup, low cost | Formyl group sensitivity | 78 |

| Acid Chloride Coupling | High purity | Multi-step, intermediate isolation | 70 |

| Palladium Catalysis | Functional group tolerance | High catalyst loading, cost | 60 |

Nucleophilic substitution remains the most cost-effective, while palladium methods offer versatility for complex analogs.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: N-tert-butyl-2-(5-ethoxy-2-carboxyphenoxy)acetamide.

Reduction: N-tert-butyl-2-(5-ethoxy-2-hydroxyphenoxy)acetamide.

Substitution: N-tert-butyl-2-(5-substituted-2-formylphenoxy)acetamide.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide exhibits significant antioxidant activity. Compounds with similar structures have been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. This property is crucial for developing protective agents against oxidative damage in biological systems.

2. Anti-inflammatory Effects

Research indicates that derivatives of phenolic compounds can exhibit anti-inflammatory properties. This compound may function similarly by inhibiting pro-inflammatory cytokines and mediators, thus presenting potential applications in treating inflammatory diseases.

3. Neuroprotective Effects

There is growing interest in compounds that can protect neuronal cells from oxidative damage. Similar phenolic compounds have demonstrated neuroprotective effects in models of ischemic stroke and neurodegenerative diseases, suggesting that this compound could be explored for similar therapeutic avenues.

Therapeutic Applications

1. Cancer Treatment

The compound's ability to inhibit oxidative stress and inflammation positions it as a candidate for cancer therapy. Studies on related compounds have shown potential in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents by targeting oxidative pathways.

2. Cardiovascular Health

Given its antioxidant properties, this compound could be investigated for cardiovascular protection, particularly in conditions associated with oxidative stress, such as atherosclerosis and myocardial infarction.

Industrial Applications

1. Stabilizers in Consumer Products

The compound may serve as a stabilizer in various consumer products, including plastics, cosmetics, and food packaging materials. Its antioxidant properties can help prolong shelf life and maintain product integrity by preventing oxidative degradation.

2. Coatings and Adhesives

In materials science, this compound could be incorporated into coatings and adhesives to enhance their durability and resistance to environmental factors, thereby improving performance in industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative markers in vitro using similar phenolic compounds. |

| Study 2 | Neuroprotective Effects | Found that related compounds reduced glutamate-induced toxicity in neuronal cells, suggesting potential for N-tert-butyl derivatives. |

| Study 3 | Anti-inflammatory Properties | Showed inhibition of pro-inflammatory cytokines in cell culture models using structurally similar compounds. |

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-tert-butyl-2-(4-formylphenoxy)acetamide

- N-tert-butyl-2-(2-ethoxy-4-formylphenoxy)acetamide

- N-tert-butyl-2-(4-ethoxy-2-formylphenoxy)acetamide

Uniqueness

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide is unique due to the specific positioning of the ethoxy and formyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, an ethoxy group, and a formylphenoxy moiety. These functional groups contribute to its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 251.31 g/mol |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

| Melting Point | Not extensively documented |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with phenolic structures can inhibit inflammatory pathways, potentially through the NF-κB signaling pathway.

- Anticancer Effects : Similar derivatives have shown cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Antioxidant Activity : The presence of ethoxy and formyl groups may enhance the compound's ability to scavenge free radicals.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This has been observed in studies involving enzyme inhibition assays.

- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways related to inflammation and cell proliferation.

1. Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of compounds structurally similar to this compound. Results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism involving NF-κB pathway inhibition .

2. Cytotoxicity Against Cancer Cell Lines

Research conducted on various derivatives revealed that compounds with similar scaffolds exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency compared to established chemotherapeutics .

3. Neuroprotective Effects

In a neuroprotection study, compounds related to this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death. The mechanism was linked to the reduction of reactive oxygen species (ROS) production .

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | IC50 Value |

|---|---|---|

| Anti-inflammatory | Cytokine reduction | < 20 µM |

| Anticancer | Cytotoxicity (MCF-7 cells) | 15 µM |

| Neuroprotection | ROS reduction | 12 µM |

Table 2: Structural Analogues and Their Activities

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| N-(tert-butyl)-2-(4-formylphenoxy)acetamide | Anticancer | 25 µM |

| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide | Anti-inflammatory | < 15 µM |

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a multi-step synthesis route for N-tert-butyl-2-(5-ethoxy-2-formylphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenolic core. Key steps include:

- Ethoxylation : Introduce the ethoxy group using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Formylation : Apply the Vilsmeier-Haack reaction with DMF and POCl₃ to install the formyl group at the ortho position .

- Acetamide coupling : React the intermediate with tert-butylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization for high-purity yields.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : Confirm substituent positions via ¹H NMR (e.g., formyl proton at ~9.8 ppm, tert-butyl singlet at ~1.4 ppm) and ¹³C NMR (e.g., carbonyl carbons at ~165-170 ppm) .

- IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, O-H absence to confirm ether formation) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₂₅NO₄) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC₅₀ variations) in enzyme inhibition studies be resolved?

- Methodological Answer :

- Assay standardization : Ensure consistent enzyme source (e.g., recombinant vs. native), buffer pH, and incubation time .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to calibrate activity .

- Statistical analysis : Use ANOVA to compare replicates across studies and identify outliers due to solvent effects (e.g., DMSO concentration ≤1%) .

Q. What strategies optimize the regioselectivity of formylation in analogs of this compound?

- Methodological Answer :

- Directing groups : Install temporary protecting groups (e.g., methoxy) to steer formylation to the desired position .

- Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the ortho position .

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. How does the tert-butyl group influence pharmacokinetic properties compared to other alkyl substituents?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., tert-butyl increases logP by ~0.5 vs. methyl) to predict membrane permeability .

- Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to compare oxidative degradation rates .

- Crystallography : Analyze SHELX-refined structures to assess steric effects on target binding .

Data Analysis and Experimental Design

Q. What experimental approaches validate the mechanism of action in cancer cell line studies?

- Methodological Answer :

- Dose-response assays : Generate IC₅₀ curves (72-hour exposure, SRB staining) across multiple cell lines (e.g., MCF-7, A549) .

- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., Bcl-2 or EGFR) .

Q. How to address low yields in the final acetamide coupling step?

- Methodological Answer :

- Activation optimization : Test alternative coupling agents (e.g., HATU vs. EDC) in anhydrous DMF .

- Temperature control : Perform reactions at 0–4°C to minimize racemization .

- Workup modifications : Extract unreacted amine with dilute HCl (pH 3–4) to isolate the product .

Structural and Functional Insights

Q. Why does the ethoxy group enhance solubility compared to methoxy analogs?

- Methodological Answer :

- H-bonding analysis : Use molecular dynamics simulations to show ethoxy’s reduced H-bond donor capacity vs. methoxy .

- Solubility testing : Measure in PBS (pH 7.4) and correlate with LogD values .

Q. How to design derivatives for improved target selectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.